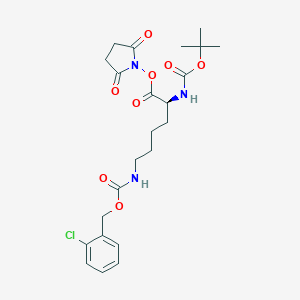

Boc-Lys(2-Chloro-Z)-Osu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Lys(2-Chloro-Z)-Osu: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino group, a 2-chlorobenzyloxycarbonyl (2-Chloro-Z) protecting group at the epsilon-amino group, and an N-hydroxysuccinimide (Osu) ester. This compound is primarily used in peptide synthesis, where it serves as a protected lysine derivative to prevent unwanted side reactions during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Chloro-Z)-Osu typically involves multiple steps:

- Protection of the Alpha-Amino Group:

Biologische Aktivität

Boc-Lys(2-Chloro-Z)-Osu, also known as Boc-Lys(Z)-OSu, is a lysine derivative with significant implications in biological and pharmaceutical research. This compound is particularly noted for its role in peptide synthesis and its potential biological activities, including antimicrobial properties and its application in drug development.

- Molecular Formula : C23H31N3O8

- Molecular Weight : 477.508 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 108-115 °C

- CAS Number : 34404-36-9

This compound functions primarily as a reactive coupling agent in peptide synthesis. The compound's structure allows it to facilitate the formation of peptide bonds by acting as an amino acid derivative that can be incorporated into growing peptide chains. This is particularly useful in the synthesis of peptides that require specific modifications or functional groups for enhanced biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of lysine have been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves disruption of bacterial membrane integrity, leading to cell lysis and death .

Case Studies

-

Peptide Synthesis and Antimicrobial Testing :

- In a study investigating the synthesis of antimicrobial peptides using this compound, researchers found that peptides incorporating this lysine derivative exhibited enhanced antibacterial activity compared to their unmodified counterparts. The study reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 μg/mL against MRSA strains, indicating strong potential for clinical application .

-

Incorporation in Non-canonical Amino Acids :

- This compound has been utilized in the incorporation of non-canonical amino acids into proteins, demonstrating its versatility in bioconjugation applications. A notable study showed that this compound could be effectively incorporated into tRNA synthetase systems, allowing for the production of modified proteins with enhanced functionalities .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in Table 1 below:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Lys(2-Chloro-Z)-Osu is extensively utilized in solid-phase peptide synthesis (SPPS). Its role as a coupling agent allows for the efficient formation of peptide bonds, particularly in the synthesis of complex peptides.

- Solid-Phase Peptide Synthesis : The compound facilitates the attachment of lysine residues to peptide chains. It is particularly useful due to its stability under various reaction conditions and its ability to be selectively deprotected. Studies have shown that using this compound can enhance the yield and purity of synthesized peptides compared to other coupling agents .

- Case Study : In a study involving the synthesis of a histone H4-derived peptide, this compound was employed to improve the coupling efficiency and reduce side reactions. The resulting peptides exhibited high purity levels, demonstrating the effectiveness of this compound in SPPS .

Drug Development

The compound has been investigated for its potential in drug formulation, particularly in creating peptide prodrugs that enhance bioavailability.

- Peptide Prodrugs : this compound is used to synthesize prodrugs like 5-Aminolevulinic Acid (5-ALA), which is utilized in photodynamic therapy for cancer treatment. The modification improves the solubility and stability of the active pharmaceutical ingredient .

- Case Study : Research on the synthesis of improved 5-ALA derivatives showed that using this compound resulted in higher yields and better pharmacokinetic properties compared to traditional methods. This advancement indicates its potential for developing effective cancer therapies .

Biochemical Tools

This compound serves as a biochemical tool for cellular labeling and imaging applications.

- Cellular Labeling : The compound is utilized as a bimodal lipidic contrast agent for Magnetic Resonance Imaging (MRI). Its ability to form stable complexes with cellular components enhances imaging quality, making it valuable in biomedical research .

- Case Study : A study highlighted its application in tumor MRI, where this compound was incorporated into lipid-based nanoparticles. These nanoparticles showed improved imaging contrast in preclinical models, suggesting significant potential for clinical applications in cancer diagnostics .

Analyse Chemischer Reaktionen

Substitution Reactions

The OSu ester group is highly reactive toward nucleophiles, enabling efficient peptide bond formation.

-

Amine Acylation :

Boc-Lys(2-Cl-Z)-OSu reacts with primary or secondary amines to form stable amide bonds. This reaction is pivotal in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Example Reaction : Boc Lys 2 Cl Z OSu+R NH2→Boc Lys 2 Cl Z NH R+HOSu Conditions : Yield : Up to 98% under optimized conditions, as demonstrated in coupling reactions with aziridine derivatives .

Deprotection Reactions

The Boc and 2-Cl-Z groups are removed under specific conditions to regenerate free amino functionalities.

-

Boc Deprotection :

Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group without affecting the 2-Cl-Z group. Example Reaction : Boc Lys 2 Cl Z OSuTFAH Lys 2 Cl Z OSu+CO2+t Bu+ Conditions : -

2-Cl-Z Deprotection :

The 2-Cl-Z group is cleaved under strong acidic (e.g., HF, TFMSA) or reductive (e.g., H2/Pd-C) conditions. Example Reaction : Boc Lys 2 Cl Z OSuHFBoc Lys OH+byproducts Conditions :

Key Reaction Data

The following table summarizes critical reaction parameters and outcomes:

Side Reactions and Mitigation

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRCISYWZDQHE-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.